(2E)-N-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)but-2-enamide
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Description
(2E)-N-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)but-2-enamide is a useful research compound. Its molecular formula is C20H22ClN3O and its molecular weight is 355.87. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
One area of research focuses on the synthesis and chemical characterization of compounds structurally related to N-(4-Chlorophenyl)-3-(4-phenylpiperazinyl)but-2-enamide. For instance, a study on one-pot synthesis protocols presents a method for creating enaminones, which are closely related to the chemical structure of interest. These protocols highlight efficient synthetic routes, offering insights into the chemical behavior and properties of similar compounds (Barakat et al., 2020). This research provides foundational knowledge for further applications in pharmaceutical and materials chemistry.
Molecular Structure Insights
Research on the X-ray single crystal and molecular insight of enaminone-based compounds sheds light on the molecular structure, offering a quantitative analysis of intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of compounds like N-(4-Chlorophenyl)-3-(4-phenylpiperazinyl)but-2-enamide. These insights can inform the development of new materials and drugs, demonstrating the compound's versatility and potential applications in various fields (Barakat et al., 2020).
Potential Therapeutic Applications
Although you requested to exclude information related to drug use, dosage, and side effects, it's worth noting that the structural features of N-(4-Chlorophenyl)-3-(4-phenylpiperazinyl)but-2-enamide and its analogs have been explored for their therapeutic potential. Research into enaminones, for example, discusses their pharmacophores, which are indicative of the broader applicability of such compounds in medical chemistry for the development of novel therapeutic agents (Eddington et al., 2000).
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-16(15-20(25)22-18-9-7-17(21)8-10-18)23-11-13-24(14-12-23)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3,(H,22,25)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYDMUNFODDJZ-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)Cl)/N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.